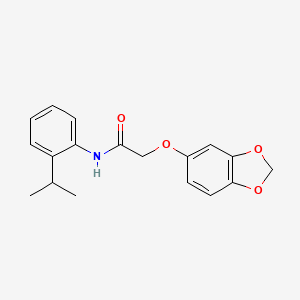![molecular formula C21H20O5 B5777571 methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, also known as MOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPP belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has shown promising results as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a plant growth regulator and insecticide. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a fluorescent probe and in the synthesis of nanomaterials.
Mecanismo De Acción
The mechanism of action of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to enhance insulin secretion and improve glucose uptake.
Biochemical and Physiological Effects:
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can induce DNA damage, oxidative stress, and mitochondrial dysfunction. In vivo studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can affect various organ systems such as the liver, kidney, and reproductive system. However, the toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is relatively low, and it has been shown to have a good safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its high potency, selectivity, and stability. methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is also relatively easy to synthesize and purify, making it accessible to researchers. However, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be further developed as a potential anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new plant growth regulators and insecticides. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new fluorescent probes and nanomaterials. Further studies are needed to fully understand the mechanism of action and toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, as well as its potential applications in various fields.
In conclusion, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate as a research tool and therapeutic agent.
Métodos De Síntesis
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multistep process that involves the condensation of 4-phenylcoumarin with propionaldehyde, followed by the reaction with methyl chloroacetate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity and yield of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be improved by using chromatographic techniques such as column chromatography.
Propiedades
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13-21(23)24-2/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMIYGBOGXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

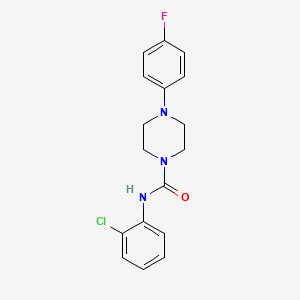

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
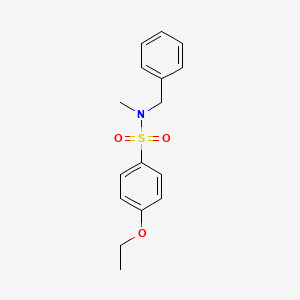
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
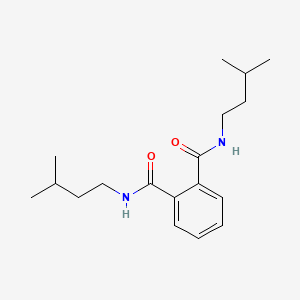
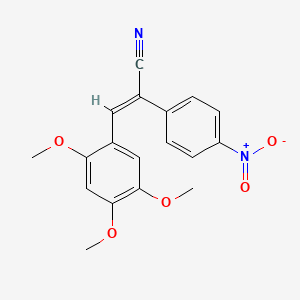
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
